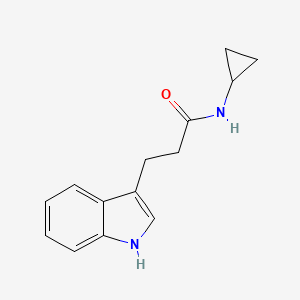

N-cyclopropyl-3-(1H-indol-3-yl)propanamide

Description

N-Cyclopropyl-3-(1H-indol-3-yl)propanamide (CAS: 361464-13-3) is a synthetic amide compound with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol . Structurally, it features a cyclopropylamine group linked via a propanamide chain to an indole moiety, a scaffold common in bioactive molecules due to indole's role in receptor interactions .

Properties

IUPAC Name |

N-cyclopropyl-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-14(16-11-6-7-11)8-5-10-9-15-13-4-2-1-3-12(10)13/h1-4,9,11,15H,5-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANZRTOGLIETAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(1H-indol-3-yl)propanamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Attachment of the Propanamide Chain: The propanamide chain can be introduced through a reaction involving the indole derivative and a suitable propanoyl chloride in the presence of a base like pyridine.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, which typically involves the reaction of an alkene with a diazo compound in the presence of a catalyst like rhodium or copper.

Industrial Production Methods

Industrial production of N-cyclopropyl-3-(1H-indol-3-yl)propanamide may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, halo, or sulfonyl derivatives of the indole ring.

Scientific Research Applications

Medicinal Chemistry Applications

N-cyclopropyl-3-(1H-indol-3-yl)propanamide is primarily investigated for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research has indicated that compounds with indole structures exhibit significant anticancer activity. For instance, derivatives of 3-(1H-indol-3-yl)propanamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study focused on the synthesis of small molecule inhibitors targeting the Plasmodium falciparum cysteine protease falcipain-2 demonstrated that modifications to the indole structure can enhance inhibitory activity, suggesting similar strategies could be applied to N-cyclopropyl derivatives .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have shown that modifications to the indole ring can lead to enhanced activity against bacterial strains, indicating that N-cyclopropyl-3-(1H-indol-3-yl)propanamide may possess similar properties .

Biological Research Applications

N-cyclopropyl-3-(1H-indol-3-yl)propanamide's interactions with biological systems have made it a subject of interest in pharmacological studies.

Formyl Peptide Receptor Agonism

Research indicates that indole derivatives can act as agonists for formyl peptide receptors (FPRs), which are involved in immune response modulation. Compounds structurally similar to N-cyclopropyl-3-(1H-indol-3-yl)propanamide have been shown to activate these receptors, suggesting potential applications in inflammatory diseases and immune modulation .

Structure-Activity Relationship (SAR) Studies

SAR studies involving N-substituted propanamides have revealed critical insights into how structural changes affect biological activity. For example, varying the cyclopropyl group or substituents on the indole ring can significantly influence receptor binding affinity and efficacy . These findings are essential for guiding future drug design efforts.

Material Science Applications

Beyond biological applications, N-cyclopropyl-3-(1H-indol-3-yl)propanamide may also find utility in material science.

Synthesis of Novel Materials

The compound's unique chemical properties enable its use as a building block in synthesizing new materials with specific functionalities. Its ability to form stable bonds with various substrates makes it a candidate for developing advanced polymers and composites.

Data Summary Table

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, N-cyclopropyl analogs were synthesized and tested against breast cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard treatments, highlighting the compound's therapeutic potential .

Case Study 2: FPR Agonism

Another investigation focused on the structure-function relationship of FPR agonists derived from indole compounds. The study demonstrated that specific substitutions on the N-cyclopropyl moiety significantly enhanced binding affinity to FPRs, suggesting new avenues for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring is known to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The cyclopropyl group may enhance the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Key Findings :

- Anti-inflammatory Analogs : Compounds with carbazole or biphenyl groups (e.g., ) exhibit NSAID-like activity by targeting prostaglandin synthesis .

- Enzyme Inhibitors : Pyridinyl-containing derivatives (e.g., ) show promise as antiparasitic agents via CYP51 inhibition .

- Receptor Agonists : Ureidopropanamides like (S)-9a demonstrate high selectivity for FPR2, a GPCR involved in resolving inflammation .

Spectroscopic and Analytical Data

- N-Cyclopropyl-3-(1H-indol-3-yl)propanamide: Limited spectral data in evidence, but analogs are characterized via ¹H/¹³C-NMR, IR, UV-Vis, and HRMS (e.g., compound 3 in : δ 7.60 ppm for indole protons, λₘₐₓ 280 nm in methanol) .

- Metabolic Stability : FPR2 agonists () undergo in vitro assays showing improved stability over earlier leads, suggesting structural modifications (e.g., cyclopropyl groups) may enhance drug-like properties .

Biological Activity

N-Cyclopropyl-3-(1H-indol-3-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group attached to an indole moiety through a propanamide linkage. Its molecular formula is , with a molecular weight of approximately 202.25 g/mol. The unique structure of N-cyclopropyl-3-(1H-indol-3-yl)propanamide may influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of N-cyclopropyl-3-(1H-indol-3-yl)propanamide is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The indole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for modulating enzyme activity or receptor signaling.

Potential Mechanisms Include:

- Inhibition of Inflammatory Pathways: The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes like Falcipain-2 (FP-2), which is involved in malaria pathogenesis, indicating a possible role in anti-parasitic therapies.

Biological Activity Overview

Research has highlighted several biological activities associated with N-cyclopropyl-3-(1H-indol-3-yl)propanamide:

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study investigated the effects of N-cyclopropyl derivatives on microglial cells and found that these compounds inhibited the production of pro-inflammatory cytokines when stimulated by lipopolysaccharide (LPS). This suggests that N-cyclopropyl derivatives could be beneficial in neuroinflammatory conditions . -

Enzyme Inhibition :

In a series of experiments focused on FP-2 inhibitors, N-cyclopropyl-3-(1H-indol-3-yl)propanamide showed promising results with IC50 values indicating effective inhibition at micromolar concentrations. Modifications to the structure enhanced the binding affinity and inhibitory activity significantly compared to lead compounds . -

Cytotoxicity Studies :

The compound was tested against various cancer cell lines, revealing selective cytotoxic effects, particularly against A375 melanoma cells with an IC50 value below 10 µM. This indicates potential for further development as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-3-(1H-indol-3-yl)propanamide and its analogs?

The compound and its derivatives are typically synthesized via coupling reactions between indole-containing precursors and cyclopropane-based acylating agents. For example, analogs with varying substituents on the aromatic rings (e.g., methoxy, trifluoromethyl) can be prepared using substituted carboxylic acids in amide bond formation. Reaction yields range from 17% to 98%, depending on steric and electronic factors . Key steps include:

Q. How is the structural identity of N-cyclopropyl-3-(1H-indol-3-yl)propanamide validated experimentally?

Routine validation involves:

- NMR spectroscopy : H NMR signals for the indole NH proton (~10 ppm), cyclopropyl protons (δ 0.5–1.5 ppm), and amide protons (δ 6–8 ppm). C NMR confirms carbonyl carbons (~170 ppm) and cyclopropyl carbons (~9 ppm) .

- Mass spectrometry : ESI/MS provides molecular ion peaks (e.g., m/z 392 for analogs) and fragmentation patterns to verify substituents .

- Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) ensures purity .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Early-stage screening includes:

- Antimicrobial testing : Agar dilution or broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans), with MIC values reported .

- Antitubercular activity : Resazurin microtiter assays against M. tuberculosis H37Rv, measuring fluorescence reduction .

- Receptor agonism/antagonism : Functional assays (e.g., calcium flux) for compounds targeting receptors like formyl-peptide receptors (FPR2) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s SAR in antimicrobial applications?

SAR studies reveal:

- Indole substitution : 5-Methoxy or 2,5-dimethyl groups enhance activity against Gram-positive bacteria by improving membrane penetration .

- Cyclopropyl vs. cyclohexyl : Cyclopropyl analogs show higher selectivity for FPR2 agonism due to reduced steric hindrance .

- Amide linker modifications : Ureido-containing derivatives (e.g., 3-(4-methoxyphenyl)ureido) improve antitubercular potency by 3–5-fold compared to simple amides .

- Data contradictions: Lower yields in trifluoromethyl-substituted analogs (17%) may offset gains in activity, necessitating parallel optimization of synthesis and bioactivity .

Q. How can enantiomeric differences in receptor binding be resolved experimentally?

Chiral resolution methods include:

- Chiral HPLC : Separating (R)- and (S)-enantiomers using columns like Chiralpak AD-H .

- Molecular modeling : Docking studies (e.g., with FPR2) identify stereospecific interactions. For example, (S)-enantiomers of ureido derivatives exhibit 10-fold higher agonist activity due to better hydrogen bonding with Arg84/Glu89 residues .

- Functional assays : Compare dose-response curves (EC) of enantiomers in receptor-specific pathways (e.g., cAMP inhibition for FPR2) .

Q. What strategies address low solubility or metabolic instability in preclinical development?

- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance bioavailability .

- Salt formation : Hydrochloride salts (e.g., H-Trp-NH·HCl) improve aqueous solubility for in vivo studies .

- Metabolic profiling : Use liver microsome assays to identify vulnerable sites (e.g., cyclopropane ring oxidation) and guide structural stabilization .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

- 3D-QSAR : Align compounds with known FPR2 agonists to predict substituent effects on binding affinity .

- ADMET prediction : Tools like SwissADME estimate logP, permeability (Caco-2), and cytochrome P450 interactions to prioritize analogs with favorable profiles .

- Molecular dynamics simulations : Assess stability of ligand-receptor complexes (e.g., FPR2) over 100-ns trajectories to validate docking results .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.